8-Methylnonane-1,2-diamine
CAS No.: 67874-35-5
Cat. No.: VC19367973
Molecular Formula: C10H24N2
Molecular Weight: 172.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67874-35-5 |
|---|---|
| Molecular Formula | C10H24N2 |
| Molecular Weight | 172.31 g/mol |
| IUPAC Name | 8-methylnonane-1,2-diamine |
| Standard InChI | InChI=1S/C10H24N2/c1-9(2)6-4-3-5-7-10(12)8-11/h9-10H,3-8,11-12H2,1-2H3 |
| Standard InChI Key | WIAZXDYYMPLERR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCC(CN)N |
Introduction
Chemical Structure and Nomenclature
The compound features a nine-carbon backbone (nonane) with a methyl group at the 8th position and amine functionalities at the 1st and 2nd carbon atoms (Figure 1). Its IUPAC name, 8-methylnonane-1,2-diamine, reflects this substitution pattern. Synonyms include isodecanediamine and EINECS 267-465-1 . The presence of two adjacent amine groups classifies it as a vicinal diamine, a structural motif critical in coordination chemistry and polymer crosslinking .
Physical and Chemical Properties
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.31 g/mol | |
| Density | 0.855 g/cm³ | |
| Boiling Point | 224.8°C at 760 mmHg | |
| Flash Point | 97.5°C | |
| Solubility | Miscible in polar solvents |
The compound’s low density and moderate boiling point suggest utility in high-temperature reactions, while its amine groups enable participation in nucleophilic and hydrogen-bonding interactions .
Synthesis Methods
Hydroamination of Enamines
Recent advances in asymmetric catalysis have enabled the synthesis of vicinal diamines via Cu−H-catalyzed hydroamination of enamines. This method achieves high enantioselectivity (er > 95:5) and functional group tolerance, making it suitable for producing chiral 1,2-diamines like 8-methylnonane-1,2-diamine .
Biorefinery-Based Approaches
A sustainable route involves converting lignocellulose-derived diols to diamines using Raney Ni and ammonia. For example, hydrogenation and amination of 8-methylnonane-1,2-diol yield the target diamine with >90% efficiency under optimized conditions . This method aligns with green chemistry principles by utilizing renewable feedstocks.
Applications
Polymer Chemistry
8-Methylnonane-1,2-diamine serves as a crosslinker in polyurethanes and polyamides. Its branched structure enhances thermal stability and mechanical strength in polymers, as evidenced by patents describing its use in low-isocyanate polyurethane formulations .
Catalysis
The compound’s vicinal amine groups act as ligands in transition metal catalysts. For instance, rhodium complexes of 1,2-diamines facilitate hydroamination reactions, enabling the synthesis of bioactive molecules .
Recent Research and Future Directions
Recent studies highlight its role in asymmetric catalysis and sustainable polymer production. Computational investigations into reaction mechanisms (e.g., DFT studies of Cu−H systems) are refining synthetic protocols . Future research may explore enzymatic amination routes or biomedical applications, such as drug delivery systems leveraging its amine reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume